molecular formula C10H10F3NO2 B13026275 Ethyl 5-amino-2-(trifluoromethyl)benzoate

Ethyl 5-amino-2-(trifluoromethyl)benzoate

Cat. No.: B13026275
M. Wt: 233.19 g/mol
InChI Key: VVRPWCMJGMXHKV-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-(trifluoromethyl)benzoate (: 1609672-11-8) is a chemical compound with the molecular formula C 10 H 10 F 3 NO 2 and a molecular weight of 233.19 g/mol . This compound features both an amino group and an ester moiety on a benzene ring that is substituted with a trifluoromethyl group, making it a valuable multifunctional intermediate in organic synthesis and medicinal chemistry research. The presence of the trifluoromethyl group is of particular interest in drug discovery, as it can significantly influence the metabolic stability, lipophilicity, and binding affinity of candidate molecules . Compounds containing trifluoromethyl-substituted benzene rings are frequently explored in the development of therapeutic agents for a range of conditions, including metabolic, cardiovascular, and nervous system disorders . Furthermore, the ethyl ester group serves as a versatile handle for further synthetic modifications, such as hydrolysis to carboxylic acids or amidation reactions. The primary amine also allows for the introduction of various substituents, enabling the construction of more complex molecular architectures. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

ethyl 5-amino-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H10F3NO2/c1-2-16-9(15)7-5-6(14)3-4-8(7)10(11,12)13/h3-5H,2,14H2,1H3

InChI Key

VVRPWCMJGMXHKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-amino-2-(trifluoromethyl)benzoate can be synthesized through several synthetic routes. One common method involves the esterification of 5-amino-2-(trifluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another synthetic route involves the direct amination of ethyl 2-(trifluoromethyl)benzoate using ammonia or an amine under suitable conditions. This method may require the use of a catalyst such as palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, industrial production may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-2-(trifluoromethyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the amino group can form hydrogen bonds with target proteins, influencing their function.

Comparison with Similar Compounds

Key Observations :

  • Amino Group Impact: The presence of an amino group (e.g., Ethyl 2-amino-4-trifluoromethylbenzoate) introduces nucleophilic sites, enabling further functionalization but may reduce stability under acidic conditions .
  • Ester Group: Methyl esters (e.g., Methyl 3-amino-5-(trifluoromethyl)benzoate) generally exhibit lower hydrolytic stability compared to ethyl esters, affecting bioavailability .

Physical and Chemical Properties

  • Thermal Stability : Trifluoromethyl groups generally increase thermal stability, as seen in oxadiazole derivatives synthesized at 150°C in DMSO .
  • Electronic Effects : The electron-withdrawing CF₃ group deactivates the aromatic ring, while the electron-donating NH₂ group activates specific positions for further substitution.

Toxicity Considerations

While specific toxicity data for this compound is unavailable, related ethyl benzoates () show low acute toxicity but may cause irritation at high concentrations.

Biological Activity

Ethyl 5-amino-2-(trifluoromethyl)benzoate is a fluorinated organic compound that has garnered attention for its potential biological activities. The presence of a trifluoromethyl group significantly influences the compound's properties, enhancing its lipophilicity and enabling better cellular penetration. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C10H10F3N O2 and a molecular weight of approximately 249.19 g/mol. The trifluoromethyl group (-CF3) is known for its strong electron-withdrawing properties, which can enhance the reactivity of the compound and its interaction with biological targets.

The mechanism by which this compound exerts its biological effects generally involves:

  • Cell Membrane Penetration : The lipophilic nature due to the trifluoromethyl group allows the compound to easily cross cell membranes.
  • Target Interaction : Once inside the cell, it can interact with various enzymes and receptors, modulating their activity, which is crucial for its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The compound has been tested against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus<32 nM
Escherichia coli<100 nM
Acinetobacter baumannii<50 nM

The data indicate that this compound exhibits low nanomolar inhibition against key bacterial targets, suggesting potent antibacterial activity.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have demonstrated that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results showed:

  • Inhibition of Cell Proliferation : The compound reduced cell viability in a dose-dependent manner.
  • Mechanism : Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the amino group or variations in the trifluoromethyl substitution can significantly affect biological activity. For instance, changes in the position of substituents on the benzoate core can enhance or diminish efficacy against specific biological targets.

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